molecular formula C14H22ClNO2 B3025437 2-(3,4-Dimethoxyphenyl)azepane hydrochloride CAS No. 34258-22-5

2-(3,4-Dimethoxyphenyl)azepane hydrochloride

Cat. No.: B3025437
CAS No.: 34258-22-5
M. Wt: 271.78 g/mol
InChI Key: VVJFFRFPDXICSF-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)azepane hydrochloride is a chemical compound with the molecular formula C14H22ClNO2 and a molecular weight of 271.78 g/mol It is characterized by the presence of a seven-membered azepane ring attached to a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)azepane hydrochloride typically involves the reaction of 3,4-dimethoxybenzylamine with a suitable azepane precursor under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt . The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and other reaction parameters to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)azepane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in various substituted azepane derivatives .

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)azepane hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)azepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)piperidine hydrochloride
  • 2-(3,4-Dimethoxyphenyl)morpholine hydrochloride
  • 2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride

Comparison

Compared to these similar compounds, 2-(3,4-Dimethoxyphenyl)azepane hydrochloride is unique due to its seven-membered azepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications where other similar compounds may not be as effective .

Biological Activity

2-(3,4-Dimethoxyphenyl)azepane hydrochloride (CAS No. 34258-22-5) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a seven-membered azepane ring and two methoxy groups on the phenyl moiety, which influence its pharmacological properties. Its molecular formula is C₁₄H₂₁NO₂.

Target Interactions:
Research indicates that this compound interacts with various biological targets, potentially acting as an agonist or antagonist at specific receptors. The precise molecular pathways are still under investigation but may involve modulation of neurotransmitter systems or enzyme inhibition.

Biochemical Pathways:
The compound's action may affect several biochemical pathways critical for cellular function and survival. For instance, it has shown promise in inhibiting certain enzymes related to inflammation and cancer progression .

1. Antiulcer Activity

Recent studies have highlighted the antiulcer properties of this compound. Acyl derivatives synthesized from it exhibited significant antiulcer activity in rat models, suggesting potential therapeutic applications for gastric ulcers. Further research is needed to elucidate the underlying mechanisms and validate these findings in clinical settings .

2. Anticancer Potential

There is ongoing research into the anticancer potential of derivatives of this compound. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells. The structure-activity relationship indicates that modifications can enhance efficacy against specific cancer types .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructure TypeNotable Properties
2-(4-Methoxyphenyl)azepaneAzepanePotential antidepressant activity
2-(3-Methylphenyl)azepaneAzepaneAntitumor properties
1-(3,4-Dimethoxyphenyl)piperidinePiperidineAnalgesic effects
1-(3,4-Dimethoxyphenyl)-N-methylpiperazinePiperazineAntidepressant effects

This table illustrates how the presence of methoxy groups significantly influences the pharmacological profiles of these compounds. The unique azepane structure of this compound may confer distinct biological activities compared to its piperidine and piperazine counterparts.

Case Study: Antiulcer Activity

In a controlled study involving rats with induced gastric ulcers, administration of acyl derivatives from this compound resulted in a marked reduction in ulcer area compared to controls. The findings suggest that these derivatives could be developed into effective treatments for gastric ulcers .

Case Study: Anticancer Activity

Another study evaluated the cytotoxic effects of related compounds on human melanoma cell lines (A375). The most active derivative demonstrated an IC50 value of approximately 1.1 nM, indicating potent antiproliferative effects. This highlights the potential for further development into anticancer therapeutics .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)azepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-16-13-8-7-11(10-14(13)17-2)12-6-4-3-5-9-15-12;/h7-8,10,12,15H,3-6,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJFFRFPDXICSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CCCCCN2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34258-22-5
Record name 1H-Azepine, 2-(3,4-dimethoxyphenyl)hexahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34258-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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